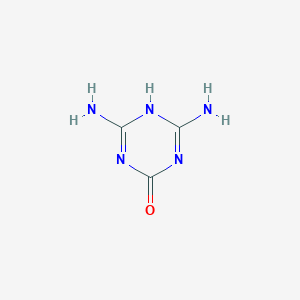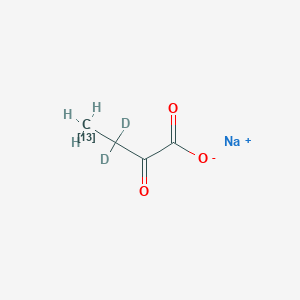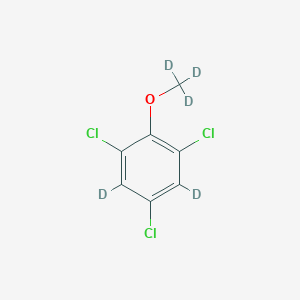
Ammeline
Descripción general
Descripción
Ammeline is a monohydroxy-1,3,5-triazine and a diamino-1,3,5-triazine.
Aplicaciones Científicas De Investigación
Caracterización Estructural y Fisicoquímica
Ammeline ha sido caracterizado estructuralmente para determinar su forma tautómera prevalente en estado sólido. El compuesto se encuentra como su tautómero 4,6-diamino-1,3,5-triazin-2(1H)-ona y exhibe una estructura en capas con alta densidad de enlace de hidrógeno. Esta información estructural detallada es crucial para comprender su reactividad e interacciones con otras moléculas, lo cual es esencial para diversas aplicaciones en ciencia de materiales y química .
Análisis de Comportamiento Anfotérico
La naturaleza anfotérica de this compound le permite reaccionar tanto como ácido como base. Esta propiedad se ha explotado para sintetizar y caracterizar estructuralmente algunas de sus sales. Comprender la influencia del grado de protonación en su estructura molecular puede conducir al desarrollo de nuevos materiales con propiedades específicas para aplicaciones industriales y ambientales .
Síntesis de Sales y Modificaciones
La capacidad de this compound para formar sales se ha estudiado, incluida la estructura cristalina del ammelinato de plata monohidratado. Además, se han elucidado diferentes modificaciones del perclorato de ammelinio, y se han investigado las condiciones para su transformación. Estos hallazgos pueden informar la síntesis de nuevos compuestos con características específicas deseadas para su uso en productos farmacéuticos y agroquímicos .
Análisis de Contaminantes en Productos Alimenticios
This compound, como producto de degradación de la Melamina, se analiza en productos lácteos para garantizar la seguridad alimentaria. La detección de this compound y compuestos relacionados es vital para prevenir incidentes de contaminación alimentaria, como los que han provocado crisis sanitarias en el pasado. Esta aplicación es fundamental para la salud pública y el cumplimiento normativo de la industria alimentaria .
Desarrollo de Técnicas de Química Analítica
El estudio de this compound ha llevado a avances en técnicas de química analítica, como la Cromatografía de Gases-Espectrometría de Masas/Espectrometría de Masas (GC-MS/MS) con un enfoque de dilución isotópica. Estas técnicas son esenciales para la detección precisa y específica de contaminantes en diversas matrices, contribuyendo a los campos de la toxicología y la ciencia forense .
Seguridad de Alimentos para Mascotas y Piensos para Animales
El análisis de this compound también es significativo en el contexto de la seguridad de los alimentos para mascotas y los piensos para animales. Los análisis rápidos y concluyentes para this compound y sus metabolitos son necesarios para prevenir incidentes como la contaminación de alimentos para mascotas en América del Norte, lo que destaca su importancia en la medicina veterinaria y el bienestar animal .
Mecanismo De Acción
Target of Action
Ammeline, a derivative of the s-triazine, is primarily involved in the deamination reactions . It is produced by the hydrolysis of melamine or by the bacterial degradation of melamine . The primary targets of this compound are the molecules involved in these deamination reactions .
Mode of Action
This compound interacts with its targets through a series of deamination steps . The deamination reactions of this compound have been investigated using B3LYP and G3MP2B3 . These reactions can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Biochemical Pathways
The microbial metabolism of melamine, from which this compound is derived, occurs by a series of deamination steps . This leads to the production of cyanuric acid . Subsequently, cyanuric acid decomposes to biuret, then to urea, and finally to ammonia and carbon dioxide .
Pharmacokinetics
It is known that this compound is a product of the hydrolysis of melamine . . This solubility could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the production of cyanuric acid through a series of deamination steps . This is followed by the decomposition of cyanuric acid to biuret, then to urea, and finally to ammonia and carbon dioxide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deamination reactions of this compound can be affected by the presence of water molecules . Furthermore, the solubility of this compound in different solvents could also influence its action and efficacy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ammeline participates in biochemical reactions, particularly deamination reactions . The deamination of this compound has been investigated using B3LYP and G3MP2B3 . The deamination reactions of this compound with 3H2O/OH−, and protonated this compound with 3H2O, were investigated using DFT .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of melamine. Melamine toxicity in mammals has been attributed to the blockage of kidney tubules by insoluble complexes of melamine with cyanuric acid or uric acid .
Molecular Mechanism
The molecular mechanism of this compound involves deamination reactions. For the SN2 mechanism, deamination can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Dosage Effects in Animal Models
It is known that melamine, from which this compound is derived, can cause morbidity and mortality in pets and children .
Metabolic Pathways
This compound is involved in the metabolic pathways of melamine. The microbial metabolism of melamine occurs by a series of deamination steps, which lead to cyanuric acid .
Propiedades
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060950 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammeline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
645-92-1 | |
| Record name | Ammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)











